An In-depth Technical Guide to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The pyrrolo[3,2-b]pyridine, commonly known as the 4-azaindole scaffold, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to indole allows it to function as a versatile pharmacophore, engaging with a multitude of biological targets. This guide focuses on a key derivative, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a strategically functionalized building block designed for efficient library synthesis and lead optimization in drug discovery. The presence of a bromine atom at the C3 position offers a reactive handle for sophisticated cross-coupling reactions, while the methyl ester at C2 serves as a reliable precursor for generating diverse amide libraries. This document provides a comprehensive overview of its chemical properties, a detailed, field-tested synthetic protocol, an exploration of its reactivity, and a summary of its applications in the development of next-generation therapeutics, particularly kinase inhibitors.
Physicochemical and Spectroscopic Profile
The precise physicochemical properties of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate are not extensively documented in publicly available literature. However, by analyzing data from its isomers and related analogs, we can establish a reliable profile of expected characteristics. These compounds typically present as off-white to pale yellow solids with limited solubility in water but good solubility in common organic solvents such as DMSO, DMF, and chlorinated solvents.
Table 1: Comparative Physicochemical Properties of Related Pyrrolopyridine Derivatives
| Property | Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate[1] | Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate[2] | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde[3] |
| CAS Number | 1190312-64-1 | 1342811-51-1 | 1190312-27-6 |
| Molecular Formula | C₉H₇BrN₂O₂ | C₉H₇BrN₂O₂ | C₈H₅BrN₂O |
| Molecular Weight | 255.07 g/mol | 255.07 g/mol | 225.04 g/mol |
| Physical Form | Solid | Solid | Solid |
| Predicted Boiling Point | N/A | N/A | 391.4±37.0 °C |
| Predicted XLogP3 | N/A | 2.2 | N/A |
| Storage | 4°C, protect from light | Room Temperature | Room Temperature |
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings. The N-H proton of the pyrrole will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The methyl ester protons will be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will feature a signal for the ester carbonyl carbon around 160-165 ppm. The carbon bearing the bromine (C3) will be shifted upfield compared to its non-brominated counterpart.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks (M and M+2) of nearly equal intensity, confirming the presence of a single bromine atom.
Synthesis and Manufacturing
The synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is most logically achieved via a two-step process starting from a pre-formed pyrrolopyridine core. This strategy ensures high regioselectivity and overall yield.
Retrosynthetic Analysis
The primary disconnection strategy involves a late-stage, regioselective bromination of the electron-rich pyrrole ring. The parent ester can be synthesized from its corresponding ethyl ester via a simple transesterification.
Proposed Synthetic Pathway
The forward synthesis begins with the transesterification of the commercially available ethyl ester, followed by selective bromination at the C3 position using a mild electrophilic bromine source.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Rationale: This step involves a base-catalyzed transesterification. Using methanol as the solvent and reactant with potassium carbonate as a mild base provides an efficient and high-yielding conversion from the ethyl ester to the methyl ester with minimal side products.[4]
-
Procedure:
-
To a suspension of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv) in methanol (approx. 0.5 M), add potassium carbonate (1.2 equiv).
-
Heat the suspension to 55 °C and stir for 1-2 hours.
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Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Dilute the residue with water and stir for 15 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry in a vacuum oven at 60-65 °C to afford the desired methyl ester as a solid (typically >90% yield).[4]
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Protocol 2: Synthesis of Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
-
Rationale: The C3 position of the 4-azaindole core is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice as it is a mild, solid, and easily handled source of electrophilic bromine, minimizing over-bromination and degradation that can occur with liquid bromine.[5] Dimethylformamide (DMF) is an excellent solvent for this reaction, and conducting the initial addition at 0 °C helps to control the reaction's exothermicity and improve selectivity.
-
Procedure:
-
Dissolve Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (1.05 equiv) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS. Upon completion, quench the reaction by pouring it into a stirred mixture of ice and water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid thoroughly with water and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any succinimide byproduct.
-
Dry the product under vacuum to yield Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. Further purification can be achieved by recrystallization or column chromatography if necessary.
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Chemical Reactivity and Synthetic Utility
The synthetic value of this molecule lies in the orthogonal reactivity of its two key functional groups.
Reactions at the C3-Bromo Position
The C-Br bond at the 3-position is the molecule's primary anchor point for introducing molecular complexity. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This versatility is paramount in drug discovery for structure-activity relationship (SAR) studies.
Generic Protocol for Suzuki Coupling:
-
In a reaction vessel, combine Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to isolate the C3-arylated product.
Transformations of the C2-Ester Group
The methyl ester is a stable group but can be readily converted into other functionalities. The most common transformation is hydrolysis to the carboxylic acid, which is then used in amide bond formation—a critical step in synthesizing many biologically active molecules.[6][7]
-
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture such as THF/water or methanol/water.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt) in the presence of a non-nucleophilic base like DIPEA to generate a diverse library of C2-carboxamides.
Applications in Medicinal Chemistry and Drug Discovery
The pyrrolopyridine scaffold is prevalent in FDA-approved drugs and clinical candidates.[8] Its ability to form key hydrogen bonds and participate in pi-stacking interactions makes it an effective hinge-binding motif for many protein kinases. Derivatives of the pyrrolo[3,2-b]pyridine and related azaindole cores are widely explored as inhibitors of various enzymes.
-
Kinase Inhibitors: The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a well-established scaffold for inhibiting Fibroblast Growth Factor Receptors (FGFRs) and other kinases involved in oncogenic signaling pathways.[9] The structural and electronic properties of the pyrrolo[3,2-b]pyridine core are highly analogous, making it a prime candidate for similar applications.
-
PDE4B Inhibitors: The related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully employed to develop potent and selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[7]
-
Acetyl-CoA Carboxylase (ACC) Inhibitors: Novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamides have been designed as orally available inhibitors of ACC1, a target for metabolic diseases.[6]
-
General Drug Scaffolding: The inherent "drug-like" properties of the scaffold, combined with the synthetic handles on the title compound, allow for rapid diversification to explore SAR for a multitude of biological targets.[10][11]
Safety and Handling
As with related halogenated aromatic heterocycles, Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate should be handled with appropriate care in a laboratory setting.
-
Hazard Identification: Based on data for similar compounds, it is expected to be an irritant. GHS hazard statements likely include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 4°C, protected from light, is recommended.[1]
References
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PubChem. (n.d.). methyl 3-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. National Library of Medicine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Library of Medicine. Retrieved from [Link]
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RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
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ACS Publications. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]
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